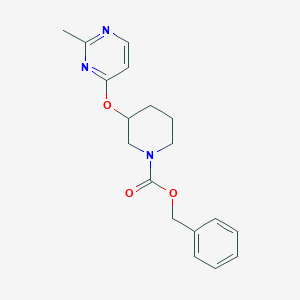
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used in the synthesis of various pharmaceuticals and has shown promising results in the field of medicinal chemistry.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
This compound has been studied for its potential anti-inflammatory effects. Novel derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory process . These studies are crucial as they contribute to the development of new anti-inflammatory medications that could be more effective or have fewer side effects than current treatments.
Kinase Inhibition for Cancer Therapy
Derivatives of this compound have shown promise as multi-targeted kinase inhibitors. These inhibitors play a significant role in cancer treatment as they can interfere with the signaling pathways that promote tumor growth and survival . The research into these derivatives is a step forward in the pursuit of more potent and selective cancer therapies.
Apoptosis Induction in Cancer Cells
Some synthesized derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells . This is a desirable effect for cancer treatments as it can lead to the selective elimination of cancer cells without harming normal cells.
Cell Cycle Arrest
The ability to halt the cell cycle is another important application in cancer treatment. Certain derivatives of this compound have been shown to cause cell cycle arrest in HepG2 cells, a type of liver cancer cell line . This stops the proliferation of cancer cells, providing another mechanism by which these compounds can be used to treat cancer.
Development of Anti-Cancer Therapeutics
The incorporation of halogenated derivatives of this compound in the development of anticancer therapies has been highlighted. These modifications can enhance the compound’s potency and selectivity, making it a valuable candidate for future clinical optimization .
CDK2 Inhibition
CDK2 is an enzyme that is involved in cell division and is a target for cancer treatment. Compounds featuring the pyrimidine scaffold, similar to Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate, have been designed to inhibit CDK2, providing a selective approach to cancer therapy .
Propriétés
IUPAC Name |
benzyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-19-10-9-17(20-14)24-16-8-5-11-21(12-16)18(22)23-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUVQDVDXNMIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2592816.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)
![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)
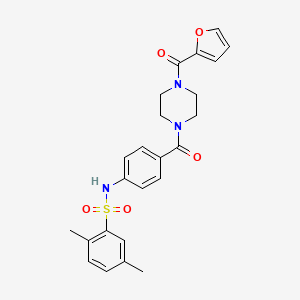
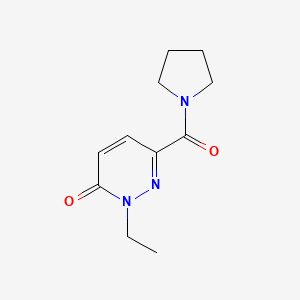
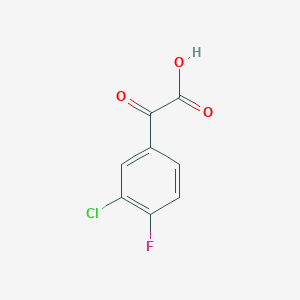
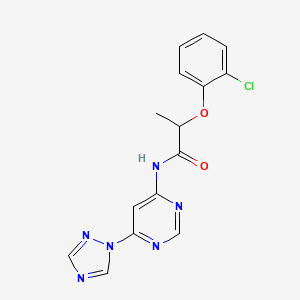
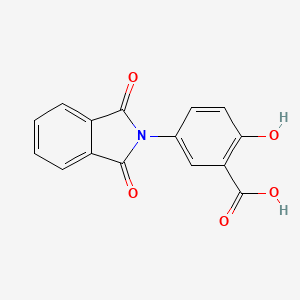
![3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2592831.png)
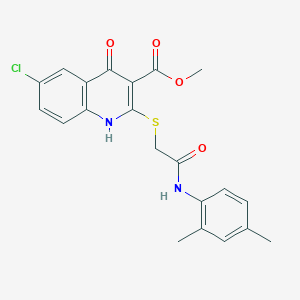

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2592835.png)
![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)